Ethyl 3-amino-4-ethoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-4-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWDSLKXVGZOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356547 | |
| Record name | ethyl 3-amino-4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141238-15-5 | |
| Record name | ethyl 3-amino-4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Amino 4 Ethoxybenzoate
Strategies for Constructing the 3-Amino-4-ethoxybenzoic Acid Moiety
The foundational step in the synthesis of Ethyl 3-amino-4-ethoxybenzoate is the formation of its precursor, 3-amino-4-ethoxybenzoic acid. This is typically achieved through a two-step process involving nucleophilic aromatic substitution followed by the reduction of a nitro group.
Nucleophilic Aromatic Substitution in Aromatic Nitro-Halide Precursors
The synthesis often commences with 4-chloro-3-nitrobenzoic acid as the starting material. The presence of the electron-withdrawing nitro group in the meta position to the chlorine atom activates the aromatic ring for nucleophilic aromatic substitution. masterorganicchemistry.com This allows for the displacement of the chloro group by an ethoxy group.
A common procedure involves the reaction of 4-chloro-3-nitrobenzoic acid with sodium ethoxide in anhydrous ethanol (B145695). The reaction is typically carried out under reflux conditions (80–85°C) for several hours under a nitrogen atmosphere to yield 3-nitro-4-ethoxybenzoic acid. Subsequent acidification of the reaction mixture precipitates the product. This method has been reported to achieve yields in the range of 89–92%.
Table 1: Nucleophilic Aromatic Substitution for 3-Nitro-4-ethoxybenzoic Acid Synthesis
| Reactants | Reagents | Conditions | Yield |
|---|
Catalytic Reduction Pathways for Nitro Group Conversion
Once the 3-nitro-4-ethoxybenzoic acid intermediate is obtained, the next critical step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a widely employed and efficient method for this transformation.
The process typically utilizes a palladium on carbon (Pd/C) catalyst. The reaction is conducted under hydrogen pressure (0.6–1.0 MPa) at an elevated temperature (95–100°C) for a duration of 4–6 hours. The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity, ensuring the nitro group is reduced without affecting the carboxylic acid or the ethoxy group. researchgate.net After the reaction is complete, the catalyst is removed by filtration, and the desired 3-amino-4-ethoxybenzoic acid is isolated by acidification. This reduction step is known to be high-yielding, often reaching 90–95% with high purity (≥96%). Other reducing agents like indium in the presence of ammonium (B1175870) chloride in aqueous ethanol have also been reported for the reduction of aromatic nitro compounds to their corresponding amines. orgsyn.org
Table 2: Catalytic Hydrogenation of 3-Nitro-4-ethoxybenzoic Acid
| Substrate | Catalyst | Conditions | Yield | Purity |
|---|
Esterification Techniques for Benzoic Acid Derivatives
With the 3-amino-4-ethoxybenzoic acid in hand, the final stage of the synthesis involves the esterification of the carboxylic acid group to form the ethyl ester. This can be accomplished through either direct esterification or by activating the carboxylic acid.
Direct Esterification Protocols
Direct esterification, such as the Fischer esterification, involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, like sulfuric acid. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. While a common method for ester synthesis, it may require harsh conditions that could potentially lead to side reactions with the amino group.
Activation of Carboxylic Acid for Ester Formation
To circumvent the potentially harsh conditions of direct esterification and achieve higher yields, the carboxylic acid can be activated to make it more susceptible to nucleophilic attack by the alcohol. A frequently used method involves converting the carboxylic acid to an acyl chloride.
This is typically done by treating the 3-amino-4-ethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂). The resulting highly reactive acyl chloride is then reacted with ethanol, often in the presence of a base like triethylamine (B128534) to neutralize the HCl generated during the reaction. This two-step approach generally proceeds under milder conditions and can lead to high yields of the desired ethyl ester. For instance, the reaction of 3-amino-4-ethoxybenzoic acid with thionyl chloride followed by reaction with 2-(diethylamino)ethanol (B1670525) (a similar alcohol) has been reported to yield 78-82% of the corresponding ester. Other activating agents for esterification include carbonylimidazole derivatives in the presence of pyridinium (B92312) salts. organic-chemistry.org
Chemical Reactivity and Derivatization Studies of Ethyl 3 Amino 4 Ethoxybenzoate
Transformations Involving the Aromatic Amino Functionality
The amino group on the benzene (B151609) ring is a key site for chemical reactions, enabling the formation of new carbon-nitrogen bonds and the construction of heterocyclic systems.
Amine Reactivity in Condensation and Addition Reactions
The amino group of ethyl 3-amino-4-ethoxybenzoate can participate in condensation reactions with various carbonyl compounds. For instance, it can react with crotonyl chloride in the presence of potassium carbonate to form an amide. google.com These types of reactions are fundamental in building larger molecular frameworks.
Addition reactions are also a feature of the amino group's reactivity. While specific examples for this compound are not detailed in the provided search results, the general reactivity of aromatic amines suggests it can undergo addition to activated multiple bonds, a common strategy in organic synthesis.
Utility in Cross-Coupling Methodologies for C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with wide applications in the creation of pharmaceuticals and materials. tcichemicals.com Cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, have emerged as powerful tools for this purpose. tcichemicals.comorganic-chemistry.org These reactions typically involve a metal catalyst, often palladium or copper, to facilitate the coupling of an amine with an aryl halide or a related electrophile. tcichemicals.comorganic-chemistry.orgnih.gov
This compound, with its primary amino group, is a suitable substrate for such reactions. This allows for the introduction of various aryl or heteroaryl groups at the nitrogen atom, leading to the synthesis of diverse diarylamines and related structures. The efficiency of these couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. princeton.edu
Reactions of the Ester Group
The ethyl ester group provides another handle for the chemical modification of this compound.
Hydrolytic Cleavage and Transesterification Pathways
The ethyl ester of 3-amino-4-ethoxybenzoate can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-ethoxybenzoic acid, under either acidic or basic conditions. evitachem.comevitachem.com This reaction is often a necessary step in multi-step syntheses where the carboxylic acid functionality is required for subsequent transformations. For example, lithium hydroxide (B78521) in an aqueous solvent is an effective reagent for this hydrolysis. nih.gov
Transesterification, the conversion of one ester to another, is another important reaction of the ester group. google.com This can be achieved by reacting this compound with a different alcohol in the presence of a suitable catalyst. This process is useful for modifying the properties of the molecule, such as its solubility or reactivity. For instance, reaction with methanol (B129727) in the presence of sodium methoxide (B1231860) can yield mthis compound.
| Reaction Type | Reagents | Product |
| Hydrolysis | LiOH, H₂O | 3-Amino-4-ethoxybenzoic acid |
| Transesterification | Methanol, NaOCH₃ | Mthis compound |
Reductive Transformations to Alcohol Analogues
The ester group can be reduced to a primary alcohol, yielding (3-amino-4-ethoxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reaction conditions, such as temperature and solvent, are critical to achieving a successful reduction and avoiding side reactions. google.com For example, the reduction of esters to aldehydes can be achieved at low temperatures, while higher temperatures favor the formation of the alcohol. google.com
| Reducing Agent | Product |
| Lithium aluminum hydride (LiAlH₄) | (3-amino-4-ethoxyphenyl)methanol |
Strategic Application as a Synthetic Building Block
Due to the reactivity of both its amino and ester groups, this compound is a valuable intermediate in organic synthesis. bldpharm.com It serves as a precursor for the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules. google.com For example, it is used as an intermediate in the preparation of the antitumor drug neratinib. google.com Its utility lies in the ability to selectively functionalize either the amino or the ester group, allowing for a stepwise and controlled construction of complex molecular architectures.
Role in the Synthesis of Heterocyclic Scaffolds
The strategic placement of reactive functional groups makes this compound a key precursor for the synthesis of various heterocyclic systems. The amino group, in particular, serves as a nucleophile or can be readily converted into other functionalities to facilitate cyclization reactions.
One notable application is in the formation of pyridazine (B1198779) derivatives. For instance, the reaction of 6-chloropyridazine with benzoic acid derivatives, followed by esterification with ethanol (B145695), can yield compounds like ethyl 3-(6-chloropyridazin-3-yl)benzoate. smolecule.com The chlorine atom on the pyridazine ring is susceptible to nucleophilic substitution, opening avenues for further functionalization. smolecule.com
Furthermore, this compound and its analogs are instrumental in creating benzothiazole (B30560) scaffolds. These scaffolds are significant in the development of DNA gyrase inhibitors, which have shown potent activity against various bacteria. nih.gov The synthesis often involves the reduction of a nitro group to an amine, followed by reactions to form the thiazole (B1198619) ring. nih.gov
The following table summarizes the synthesis of a key intermediate for a benzothiazole-based DNA gyrase inhibitor:
| Step | Reactants | Reagents | Product | Yield (%) |
| Alkylation | Methyl 3-hydroxy-4-nitrobenzoate, 4-(chloromethyl)pyridine (B78701) hydrochloride | K₂CO₃, KI | Methyl 4-nitro-3-(pyridin-4-ylmethoxy)benzoate | 37 |
| Reduction | Methyl 4-nitro-3-(pyridin-4-ylmethoxy)benzoate | Iron powder, Acetic acid | Methyl 4-amino-3-(pyridin-4-ylmethoxy)benzoate | 85 |
Derivatization for Complex Molecular Architectures
Beyond heterocyclic synthesis, this compound is a cornerstone for building more elaborate molecular structures, including those with applications in medicinal chemistry and materials science. The compound's functional groups provide handles for a variety of chemical modifications.
A significant derivatization pathway involves the modification of the amino and ester groups. For example, the amino group can undergo reactions such as acylation or alkylation to introduce new substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules. For instance, the ester can be converted to an amide through aminolysis, a reaction that can be catalyzed by transition metals like Manganese(I).
The compound also serves as a precursor for synthesizing molecules with supramolecular properties. The development of mechanophores, molecules that respond to mechanical stress, has utilized derivatives of similar aromatic compounds. liverpool.ac.uk These complex structures can be designed to undergo specific chemical reactions when subjected to force. liverpool.ac.uk
Moreover, derivatives of this compound are explored as intermediates in the synthesis of pharmacologically active agents. For example, it is a key intermediate for Repaglinide, an oral hypoglycemic agent. google.com The synthesis involves multiple steps, including bromination and cyanation, to build the final complex molecule. google.com
The following table outlines a synthetic route starting from a related benzoate (B1203000) to a key pharmaceutical intermediate:
| Step | Starting Material | Reagents | Product |
| Bromination | Ethyl 2-ethoxy-4-methylbenzoate | N-bromosuccinimide | Ethyl 4-bromomethyl-2-ethoxybenzoate |
| Cyanation | Ethyl 4-bromomethyl-2-ethoxybenzoate | Sodium cyanide | Ethyl 4-cyanomethyl-2-ethoxybenzoate |
The versatility of this compound in these derivatization reactions underscores its importance in modern organic synthesis, enabling the creation of a wide array of complex and functional molecules.
Advanced Analytical and Computational Investigations
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular architecture of Ethyl 3-amino-4-ethoxybenzoate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms within a molecule. For a related compound, 2-(Diethylamino)this compound hydrochloride, ¹H-NMR analysis confirms the presence of the expected structural components. cleanchemlab.com Although specific spectral data for this compound is not detailed in the provided search results, a typical ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group's ethyl protons, the ester's ethyl protons, and the amine protons. Similarly, a ¹³C-NMR spectrum would provide key information on the carbon skeleton.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound This table is a representation of expected values and not based on reported experimental data.
| ¹H-NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic Protons | 6.8 - 7.5 | m | 3H | Ar-H |
| Ethoxy Protons | 4.0 - 4.2 | q | 2H | -OCH₂CH₃ |
| Ester Ethyl Protons | 4.2 - 4.4 | q | 2H | -COOCH₂CH₃ |
| Amino Protons | 3.5 - 4.5 | br s | 2H | -NH₂ |
| Ethoxy Protons | 1.3 - 1.5 | t | 3H | -OCH₂CH₃ |
| Ester Ethyl Protons | 1.2 - 1.4 | t | 3H | -COOCH₂CH₃ |
| ¹³C-NMR | Chemical Shift (ppm) | Assignment | ||
| Carbonyl Carbon | 165 - 170 | C=O | ||
| Aromatic Carbons | 110 - 150 | Ar-C | ||
| Ethoxy Carbon | 60 - 70 | -OCH₂CH₃ | ||
| Ester Ethyl Carbon | 60 - 65 | -COOCH₂CH₃ | ||
| Ethoxy Carbon | 14 - 16 | -OCH₂CH₃ |
| Ester Ethyl Carbon | 13 - 15 | | | -COOCH₂CH₃ |
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the molecule's fragmentation pattern, further confirming its structure. For the related compound, 2-(Diethylamino)this compound hydrochloride, mass spectrometry conforms to the expected structure. cleanchemlab.com The molecular formula for this compound is C₁₁H₁₅NO₃, which corresponds to a molecular weight of 209.24 g/mol . sigmaaldrich.com High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming this elemental composition.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ester, and C-O stretches of the ether and ester groups. UV-Vis spectroscopy would reveal the wavelengths of maximum absorbance (λmax), which are characteristic of the substituted benzene (B151609) ring system.
Table 2: Expected Infrared Absorption Bands for this compound This table is a representation of expected values and not based on reported experimental data.
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Ester) | 1700 - 1730 |
| C-O Stretch (Ether/Ester) | 1000 - 1300 |
Chromatographic Separation and Purity Profiling
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of pharmaceutical intermediates and active ingredients. Method development for this compound would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a buffer), flow rate, and detection wavelength (typically based on the UV λmax). While specific HPLC methods for this compound are not detailed in the provided results, a certificate of analysis for a similar compound, 2-(Diethylamino)this compound hydrochloride, indicates a chromatographic purity of >90%. cleanchemlab.com Such methods are crucial for quality control during synthesis and for regulatory submissions. synzeal.comaquigenbio.com
Table 3: Illustrative HPLC Method Parameters This table provides an example of typical HPLC conditions and is not based on a specific validated method for this compound.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. While this compound itself is not chiral, derivatives or related compounds in its synthetic pathway could be. SFC offers advantages over traditional HPLC, such as faster separations and reduced solvent consumption. Should a chiral analog of this compound be synthesized, SFC would be a valuable tool for resolving the enantiomers and for preparative-scale purification.
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in monitoring the progress of chemical reactions involving this compound.
In a typical application, small aliquots of a reaction mixture are taken at different time intervals and analyzed by GC-MS. The gas chromatograph separates the various components of the mixture based on their volatility and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
This allows for the identification and quantification of the starting materials, intermediates, and final products in the reaction mixture. For instance, in the synthesis of derivatives of this compound, GC-MS can be used to confirm the consumption of the starting material and the formation of the desired product. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its unambiguous identification. ukaazpublications.comukaazpublications.com
Recent studies have utilized GC-MS to analyze the phytochemical composition of plant extracts, identifying a wide array of bioactive compounds, including esters like Ethyl 4-ethoxybenzoate. ukaazpublications.com The technique's ability to separate and identify volatile compounds makes it invaluable for quality control and reaction optimization in synthetic chemistry. ukaazpublications.comresearchgate.net
Below is a hypothetical data table illustrating the kind of data that could be obtained from GC-MS monitoring of a reaction involving this compound.
| Time (hours) | Retention Time (min) | Compound | Peak Area (%) |
| 0 | 10.5 | This compound | 98.5 |
| 1 | 10.5 | This compound | 65.2 |
| 1 | 12.8 | Product A | 32.1 |
| 2 | 10.5 | This compound | 20.7 |
| 2 | 12.8 | Product A | 75.8 |
| 4 | 10.5 | This compound | 1.3 |
| 4 | 12.8 | Product A | 95.6 |
Computational Chemistry Methodologies
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at the atomic level. These methods complement experimental studies and can offer insights that are difficult or impossible to obtain through laboratory experiments alone.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target.
For this compound and its derivatives, molecular docking simulations can predict how these compounds might interact with the active site of an enzyme or a receptor. The simulation algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor and calculates a scoring function to estimate the binding affinity for each pose.
The results of molecular docking studies can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov This information can guide the design of new derivatives with improved binding affinity and selectivity. For example, a study on 1,4-dihydroxyanthraquinone derivatives used molecular docking to analyze the binding modes of the compounds to the active site of trypanothione (B104310) reductase. omicsonline.org
A hypothetical summary of molecular docking results for this compound with a target protein is presented below.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | TYR82, SER120, PHE250 |
| Hydrogen Bonds | 1 (with SER120) |
| Hydrophobic Interactions | TYR82, PHE250 |
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.org MD simulations provide a detailed picture of the conformational changes and dynamics of molecules, such as this compound, and their complexes with other molecules.
In the context of ligand-receptor interactions, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. By simulating the system over a period of time (typically nanoseconds to microseconds), researchers can observe whether the ligand remains bound to the receptor and identify any conformational changes that may occur.
MD simulations can also be used to perform conformational analysis of this compound in different environments, such as in solution or within a binding pocket. acs.org This can reveal the preferred conformations of the molecule and how its flexibility might influence its binding to a receptor.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. researchgate.net These methods can provide insights into the reactivity of this compound and the mechanisms of its chemical reactions.
By calculating properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, researchers can predict which parts of the molecule are most likely to be involved in chemical reactions. For example, the HOMO-LUMO energy gap can be an indicator of the molecule's chemical reactivity.
Quantum chemical calculations can also be used to model the transition states of chemical reactions, providing information about the activation energies and reaction pathways. This can be particularly useful for understanding the mechanisms of reactions involving this compound and for designing more efficient synthetic routes.
A table summarizing hypothetical results from DFT calculations on this compound is shown below.
| Property | Calculated Value |
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 4.6 |
| Dipole Moment (Debye) | 2.5 |
In silico prediction of structure-activity relationships (SAR) involves the use of computational models to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical models are developed to predict the activity of new compounds based on their physicochemical properties or molecular descriptors. researchgate.net
For a series of derivatives of this compound, QSAR models can be built to predict their inhibitory activity against a particular enzyme or their antimicrobial properties. These models can help to identify the key structural features that are important for activity and can be used to prioritize the synthesis of new compounds with potentially enhanced properties.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A set of compounds with known biological activities is collected.
Descriptor Calculation: A variety of molecular descriptors, such as steric, electronic, and hydrophobic parameters, are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using various validation techniques.
By understanding the SAR of this compound derivatives, researchers can more efficiently design and synthesize new compounds with desired biological activities. researchgate.net
Biological and Pharmacological Research of Ethyl 3 Amino 4 Ethoxybenzoate and Its Derivatives
In Vitro and In Vivo Biological Activity Profiling
Direct biological activity profiling of Ethyl 3-amino-4-ethoxybenzoate is not well-documented. However, research on structurally analogous compounds provides some context for its potential biological interactions.
Interaction with Biological Targets: Enzymes and Receptors
There is no specific information detailing the interaction of this compound with particular enzymes or receptors. General statements suggest that benzoic acid derivatives may exert their effects by binding to such biological targets, but the exact targets for this compound have not been identified.
For illustrative purposes, a study on a related but distinct compound, Ethyl 3,4-dihydroxybenzoate (EDHB) , has shown that it acts as a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs). As an analogue of 2-oxoglutarate, EDHB's interaction with PHDs leads to the stabilization of hypoxia-inducible factor (HIF-1α), a key regulator in cellular responses to low oxygen. This interaction highlights a potential mechanism by which a substituted ethyl benzoate (B1203000) derivative can engage with a specific enzyme target.
Another example from a different structural class, 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione , has been investigated as a putative substrate-specific inhibitor of ERK1/2, a key protein kinase in cell signaling. nih.gov This demonstrates that the ethoxy-benzylidene moiety, which shares some structural similarity with this compound, can be part of a pharmacophore that interacts with kinase enzymes. nih.govresearchgate.net
Modulation of Cellular and Biochemical Pathways
Specific cellular and biochemical pathways modulated by this compound have not been elucidated. General research on similar compounds suggests that certain benzoic acid derivatives might induce apoptosis in cancer cell lines through mitochondrial pathways.
The aforementioned research on EDHB provides a concrete example of pathway modulation. By inhibiting PHDs and stabilizing HIF-1α, EDHB upregulates HIF-mediated processes. This leads to an enhanced antioxidant status within cells, evidenced by increased levels of glutathione (B108866) and antioxidant enzymes like superoxide (B77818) dismutase and glutathione peroxidase. This modulation confers cytoprotective effects against hypoxia-induced oxidative damage.
Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization
Specific SAR studies for this compound are not available. However, research on related classes of compounds underscores the importance of substituent effects on biological activity.
Positional and Substituent Effects on Biological Efficacy
While no direct SAR studies exist for this compound, research on 3-(2-amino-ethyl)-5-(ethoxy-benzylidene)-thiazolidine-2,4-dione derivatives offers insights into the importance of substituent positioning. In these studies, it was discovered that shifting the ethoxy group from the 4-position to the 2-position on the phenyl ring significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis. researchgate.netcreighton.edu This highlights the critical role that the placement of the ethoxy group can play in the biological efficacy of a molecule.
The table below illustrates the impact of positional isomerism on the biological activity of these ERK1/2 inhibitors.
| Compound | Ethoxy Group Position | Biological Activity |
| Analog 1 | 4-position | Moderate inhibition of cell proliferation |
| Analog 2 | 2-position | Significantly improved inhibition of cell proliferation and induction of apoptosis |
This data is derived from studies on 3-(2-amino-ethyl)-5-(ethoxy-benzylidene)-thiazolidine-2,4-dione derivatives and is presented for illustrative purposes. researchgate.netcreighton.edu
Design Principles for Enhanced Selectivity and Potency
The absence of defined biological targets and SAR studies for this compound precludes the establishment of specific design principles for enhancing its selectivity and potency.
Metabolic Stability and Pharmacokinetic Studies
There is a lack of published data on the metabolic stability and pharmacokinetic profile of this compound. A study on a different azo compound, ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate , investigated its in vitro and in vivo metabolism. nih.gov In that study, the unchanged substrate along with reduction and acetylation products were detected in the plasma of rats, with no initial hydrolysis of the ester moiety observed. nih.gov However, given the significant structural differences, these findings cannot be directly extrapolated to this compound.
Enzymatic Degradation Pathways in Biological Matrices
The enzymatic degradation of this compound in biological matrices is primarily anticipated to occur through the hydrolysis of its ester linkage, a common metabolic pathway for many ester-containing drugs. This process is catalyzed by various esterases present in plasma, liver, and other tissues. The primary metabolites expected from this degradation pathway are 3-amino-4-ethoxybenzoic acid and ethanol (B145695).
In addition to ester hydrolysis, another potential enzymatic degradation pathway is N-acetylation of the primary amino group. This reaction is catalyzed by N-acetyltransferases, which are prominent drug-metabolizing enzymes. The product of this pathway would be ethyl 3-acetamido-4-ethoxybenzoate. The extent of N-acetylation can vary depending on the specific enzymes present and individual genetic variations in enzyme activity.
A study on the percutaneous absorption and metabolism of structurally related compounds, such as benzocaine (B179285) (ethyl 4-aminobenzoate), has shown that both ester hydrolysis and N-acetylation are significant metabolic pathways. nih.gov While direct enzymatic degradation studies on this compound are not extensively documented, the well-established metabolic fate of similar aminobenzoate esters provides a strong predictive framework for its degradation in biological systems.
| Pathway | Enzyme Class | Primary Metabolite(s) | Biological Matrix |
|---|---|---|---|
| Ester Hydrolysis | Esterases (e.g., carboxylesterases) | 3-amino-4-ethoxybenzoic acid and Ethanol | Plasma, Liver, Tissues |
| N-acetylation | N-acetyltransferases (NATs) | Ethyl 3-acetamido-4-ethoxybenzoate | Liver, other tissues |
Investigation of In Vitro Metabolic Half-Life
The in vitro metabolic half-life (t½) of a compound is a critical parameter assessed during drug discovery to predict its in vivo stability and dosing regimen. For this compound, its metabolic half-life is expected to be influenced by the rate of its enzymatic degradation, primarily through ester hydrolysis. Compounds that are rapidly metabolized by esterases generally exhibit a short half-life.
The in vitro metabolic stability of a new chemical entity is typically determined by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. if-pan.krakow.plcreative-biolabs.com Factors such as the compound's concentration, the protein concentration in the incubation, and the specific species from which the liver fractions are derived can all influence the measured half-life. nih.gov
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Test System | Human Liver Microsomes | Contains a high concentration of drug-metabolizing enzymes. creative-biolabs.com |
| Compound Concentration | 1 µM | A standard concentration for initial screening. nih.gov |
| Microsomal Protein Concentration | 0.5 mg/mL | Ensures sufficient enzymatic activity for metabolism. nih.gov |
| Incubation Time | 0, 5, 15, 30, 60 min | Allows for the determination of the rate of disappearance. |
| Analysis Method | LC-MS/MS | Provides sensitive and specific quantification of the parent compound. |
Preclinical Investigations and Therapeutic Potential
The unique chemical structure of this compound makes it a valuable molecule in preclinical research, both as a building block for more complex pharmaceuticals and as a scaffold for the development of new therapeutic agents.
Exploration as a Precursor in Pharmaceutical Synthesis
Aminobenzoic acid derivatives are recognized as important intermediates in the synthesis of various heterocyclic compounds with pharmacological relevance. nih.gov this compound, with its ortho-disposed amino and ethoxy groups, is a particularly useful precursor for the synthesis of benzimidazoles. The benzimidazole (B57391) ring system is a core structure in a number of marketed drugs with a wide range of biological activities.
A notable example of a pharmaceutical class synthesized from precursors similar to this compound is the benzimidazole anthelmintics. For instance, the synthesis of albendazole, a broad-spectrum anthelmintic, involves the cyclization of a substituted o-phenylenediamine (B120857) derivative. chemicalbook.com The general synthetic strategy often involves the reaction of an o-phenylenediamine with a cyanogen (B1215507) bromide or a similar reagent to form the benzimidazole ring. The specific substituents on the benzene (B151609) ring of the precursor determine the final structure and activity of the resulting drug. The amino and ethoxy groups of this compound can be further modified to introduce the necessary functionalities for the synthesis of various bioactive benzimidazoles.
Analogues as Local Anesthetic Agents
The structural resemblance of this compound to procaine (B135), a well-known local anesthetic, suggests that its analogues could possess local anesthetic activity. The basic pharmacophore for many local anesthetics consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. nih.gov this compound possesses the aromatic ring and the ester linkage.
The structure-activity relationship (SAR) of procaine analogues has been extensively studied. Key structural features that influence anesthetic potency and duration of action include:
Lipophilicity of the Aromatic Ring: Increasing the lipophilicity of the aromatic ring generally enhances anesthetic potency. The ethoxy group in this compound contributes to its lipophilicity.
Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring can significantly affect activity. The ortho-position of the amino and ethoxy groups in this compound is a key structural feature.
The Intermediate Chain: The length and branching of the ester chain can influence the duration of action and toxicity.
The Terminal Amine: The presence of a tertiary amine at the end of the ester chain is crucial for the water solubility and binding to the sodium channel receptor.
By modifying the ethyl ester group of this compound to include a dialkylaminoethyl chain, analogues with potential local anesthetic properties can be synthesized. The SAR of these analogues would be expected to follow the general principles established for other benzoic acid-derived local anesthetics.
| Structural Modification | Effect on Local Anesthetic Activity | Relevance to this compound Analogues |
|---|---|---|
| Increased alkyl chain length on the aromatic ring | Increased potency and duration of action | The ethoxy group contributes to lipophilicity and potency. |
| Introduction of a second amino group | Variable effects, can alter pKa and binding | The 3-amino group would influence the electronic properties of the aromatic ring. |
| Modification of the terminal amine | Affects water solubility and receptor interaction | Esterification with a dialkylamino alcohol would be necessary to impart significant local anesthetic activity. |
Exploration in Drug Delivery System Formulations
The formulation of local anesthetics into advanced drug delivery systems is an active area of research aimed at prolonging their duration of action, reducing systemic toxicity, and improving patient compliance. Given the potential of this compound analogues as local anesthetics, their incorporation into such delivery systems is a logical step in their preclinical development.
One promising approach is the encapsulation of the active agent in lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can provide sustained release of the drug at the site of administration, thereby extending the anesthetic effect.
A study on the formulation of benzocaine, a structurally similar local anesthetic, into SLNs demonstrated significant improvements in both the intensity and duration of the anesthetic effect compared to a conventional hydrogel formulation. nih.govresearchgate.net The SLNs were prepared by a high-shear homogenization and ultrasonication method, using lipids such as glyceryl monostearate and surfactants like Tween 80. Key formulation parameters that were optimized included the lipid and surfactant concentrations to achieve a desirable particle size and high encapsulation efficiency. iosrjournals.org The developed benzocaine-loaded SLNs exhibited a sustained release profile, which was attributed to the solid lipid matrix of the nanoparticles. nih.govresearchgate.net These findings suggest that analogues of this compound with local anesthetic activity could be successfully formulated into similar lipid nanoparticle systems to enhance their therapeutic efficacy.
| Formulation Component | Role | Example Material | Typical Concentration Range |
|---|---|---|---|
| Active Pharmaceutical Ingredient | Local Anesthetic | Benzocaine | 1-5% (w/w) |
| Solid Lipid | Matrix former for sustained release | Glyceryl Monostearate | 5-10% (w/v) |
| Surfactant | Stabilizer for the nanoparticle dispersion | Tween 80 | 1-2.5% (w/v) |
| Aqueous Phase | Dispersion medium | Purified Water | q.s. to 100% |
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes
The classical synthesis of aromatic amines often involves multi-step processes that can be inefficient and generate significant waste. sciencedaily.comrsc.org A common pathway to compounds like Ethyl 3-amino-4-ethoxybenzoate involves the reduction of a corresponding nitroaromatic precursor. chemicalbook.comresearchgate.net Future research is focused on overcoming the limitations of traditional methods, such as long reaction times and the need for harsh reagents. orgsyn.org
Key areas of development include:
Advanced Catalytic Systems: Research is ongoing to develop highly efficient catalysts for the reduction of nitro groups, a critical step in the synthesis. This includes the use of novel metal catalysts, such as palladium on carbon nanoglobules, which demonstrate high efficacy under mild conditions and can be recycled multiple times without losing activity. researchgate.net Other methods employ reagents like indium powder in aqueous solutions, offering an alternative to traditional catalytic hydrogenation. orgsyn.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For instance, the reduction of a nitro group in a related amino benzoate (B1203000) derivative was achieved in just 2 minutes under microwave conditions, a significant improvement over conventional heating methods that took several hours. researchgate.netnih.gov
| Aspect | Traditional Synthetic Methods | Emerging Synthetic Routes |
|---|---|---|
| Catalysts | Conventional metal catalysts (e.g., Raney nickel). orgsyn.org | Advanced catalysts (e.g., Pd on carbon nanostructures), recyclable catalysts. researchgate.net |
| Solvents | Volatile organic solvents. mdpi.com | Green solvents (e.g., Deep Eutectic Solvents). mdpi.com |
| Reaction Conditions | High pressure and temperature, long reaction times. researchgate.net | Microwave irradiation, mild reaction conditions. nih.gov |
| Waste Generation | Often produces significant stoichiometric waste. rsc.org | Higher atom economy, reduced byproducts. sciencedaily.com |
| Efficiency | Can suffer from low yields and selectivity. researchgate.net | Improved yields, faster reaction times, higher selectivity. nih.gov |
Application of Machine Learning in Compound Design and Property Prediction
Computational chemistry and machine learning are revolutionizing the process of drug discovery and materials science. researchgate.net Instead of synthesizing and testing thousands of compounds, researchers can now use algorithms to predict the properties of virtual molecules, saving significant time and resources. For this compound, these computational tools offer a pathway to rationally design novel derivatives with enhanced biological activity or specific physicochemical properties.
Future applications include:
Quantitative Structure-Activity Relationship (QSAR): Machine learning models can be trained on existing data to establish relationships between the chemical structure of this compound analogs and their biological activity. These models can then predict the activity of new, unsynthesized compounds.
Molecular Docking: This technique simulates the interaction between a molecule and a biological target, such as an enzyme or receptor. researchgate.net It can be used to screen virtual libraries of this compound derivatives to identify those with the highest binding affinity for a specific target, guiding synthetic efforts. researchgate.netnih.gov
ADMET Prediction: An essential aspect of drug development is assessing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). AI-powered tools can predict these properties for virtual analogs, helping to prioritize candidates with favorable profiles and identify potential liabilities early in the design process.
| Predicted Property | Computational Method | Relevance to Compound Design |
|---|---|---|
| Biological Activity | QSAR, Molecular Docking. researchgate.net | Prioritizes the synthesis of compounds with potentially higher efficacy. |
| Binding Affinity | Molecular Docking. researchgate.net | Identifies derivatives that are most likely to interact with a specific biological target. |
| Physicochemical Properties | Quantum-chemical calculations. acs.org | Optimizes properties like solubility, stability, and membrane permeability. |
| Toxicity Profile | ADMET Prediction Models | Filters out compounds that are likely to have adverse effects. |
Expansion of Biological Screening Platforms
The discovery of new therapeutic applications for chemical compounds is heavily dependent on the ability to screen them against a wide range of biological targets. The evolution from traditional, low-throughput assays to modern high-throughput screening (HTS) platforms has dramatically increased the scale and efficiency of this process. nih.gov
Future opportunities for this compound involve:
High-Throughput Screening (HTS): By incorporating this compound and its derivatives into large chemical libraries (numbering in the millions), they can be rapidly tested against hundreds or thousands of biological targets. nih.govenamine.net This approach maximizes the chances of discovering novel and unexpected biological activities.
Quantitative HTS (qHTS): This advanced screening method provides concentration-response data for all compounds in a library, offering more detailed information on their potency and efficacy. researchgate.net Programs like the Toxicology in the 21st Century (Tox21) use qHTS to profile thousands of chemicals for potential toxicity. nih.gov
Phenotypic Screening: Instead of testing against a specific molecular target, phenotypic screening assesses a compound's effect on cell behavior or morphology (e.g., cell viability, proliferation). This can uncover compounds that work through novel mechanisms of action. High-content imaging and analysis are key technologies in this area.
| Screening Platform | Description | Potential Application for this compound |
|---|---|---|
| Biochemical Assays | Measure the effect of a compound on a purified protein, such as an enzyme. | Identifying specific enzyme inhibitors or activators among derivatives. |
| Cell-Based Assays | Assess the effect of a compound on living cells, measuring endpoints like gene expression or cell death. enamine.net | Discovering compounds with anticancer, anti-inflammatory, or other cellular activities. |
| High-Content Screening (HCS) | Uses automated microscopy and image analysis to quantify phenotypic changes in cells. | Revealing subtle effects on cellular morphology or protein localization. |
| Surface Plasmon Resonance (SPR) | A biophysical technique to study binding interactions in real-time without labels. enamine.net | Characterizing the binding kinetics of derivatives to their biological targets. |
Sustainable Chemical Process Development for Industrial Relevance
For a chemical compound to be industrially viable, its production method must be not only efficient but also economically and environmentally sustainable. researchgate.net The principles of green chemistry are increasingly being applied to the synthesis of amines and other key chemical intermediates to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. benthamscience.comresearchgate.net
Future research in this area will focus on:
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions (e.g., room temperature, aqueous solutions). For example, transaminase biocatalysts are being used to replace heavy metal catalysts in the synthesis of some pharmaceutical intermediates, resulting in a cleaner process with less waste. researchgate.net
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including better heat transfer, improved safety, and easier scalability. Integrating novel catalytic systems into flow processes could lead to highly efficient and automated industrial production of this compound.
Atom Economy and Waste Reduction: A central goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product. rsc.org This involves designing synthetic routes that avoid the use of protecting groups and stoichiometric reagents, thereby minimizing the generation of waste. Evaluating processes using metrics like the Environmental Factor (E-factor) helps quantify their environmental impact. researchgate.net
| Parameter | Conventional Industrial Process | Sustainable (Green) Process |
|---|---|---|
| Catalyst | Often uses expensive or toxic heavy metal catalysts. researchgate.net | Employs biocatalysts (enzymes) or recyclable heterogeneous catalysts. researchgate.netresearchgate.net |
| Solvents | Relies on large volumes of volatile and often toxic organic solvents. sciencedaily.com | Utilizes water, supercritical fluids, or green solvents like DESs. mdpi.com |
| Energy Input | Frequently requires high temperatures and pressures. researchgate.net | Operates at or near ambient temperature and pressure. |
| Waste Output | Can generate large amounts of waste (high E-Factor). sciencedaily.comresearchgate.net | Designed for high atom economy and minimal waste generation. rsc.org |
| Process Type | Typically batch processing. | Continuous flow chemistry for better control and efficiency. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-amino-4-ethoxybenzoate, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis approach is typically employed. For example:
Alkylation : React 4-methylsalicylic acid with ethyl bromide under high-temperature autoclave conditions (e.g., 150°C for 30 hours) to introduce the ethoxy group .
Functional Group Modification : Brominate the intermediate using N-bromosuccinimide (NBS) in an organic solvent (40–60°C), followed by cyanation with sodium cyanide to introduce the amino group .
Esterification : Use acid-catalyzed reflux (e.g., glacial acetic acid in ethanol) to condense intermediates with substituted benzaldehydes, followed by solvent evaporation and purification via recrystallization .
- Optimization : Monitor reaction progress using TLC/HPLC, adjust stoichiometry (e.g., molar ratios of reagents), and test solvent systems (e.g., DMF vs. ethanol) to improve yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C4, amino at C3) and ester functionality.
- FT-IR : Validate amine (-NH₂) and ester (-COO-) functional groups via characteristic peaks (e.g., ~3350 cm⁻¹ for NH₂, ~1700 cm⁻¹ for C=O) .
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) for structural confirmation.
- XRD : For crystalline phase analysis if used in solid-state studies .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential inhalation risks .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels compliant with REACH regulations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodology :
Derivatization : Synthesize analogs with varying substituents (e.g., halogenation at C5, alkylation of the amino group) .
Bioassays : Test antimicrobial/antifungal activity via MIC assays or enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential).
Computational Modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., using AutoDock Vina) .
- Data Interpretation : Compare IC₅₀ values across derivatives to identify critical functional groups (e.g., ethoxy vs. methoxy groups at C4) .
Q. What advanced analytical strategies resolve contradictions in spectral data or biological assay results?
- Contradiction Analysis :
- Spectral Discrepancies : Cross-validate NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
- Bioassay Variability : Replicate experiments under controlled conditions (e.g., fixed pH/temperature) and apply statistical tests (e.g., ANOVA, p < 0.05 threshold) to identify outliers .
Q. How can kinetic and thermodynamic studies improve the scalability of this compound synthesis?
- Experimental Design :
- Kinetics : Perform time-resolved FT-IR to monitor reaction rates and identify rate-limiting steps (e.g., bromination vs. cyanation) .
- Thermodynamics : Calculate ΔG for intermediate steps using calorimetry (e.g., DSC) to optimize temperature/pressure conditions .
Methodological Considerations
- Data Presentation : Tabulate results (e.g., yields, spectral peaks) for clarity. Example:
| Derivative | Substituent | Yield (%) | ¹H NMR (δ, ppm) | IC₅₀ (µM) |
|---|---|---|---|---|
| 1 | -OEt | 78 | 1.35 (t, CH₃) | 12.3 |
| 2 | -Cl | 65 | 1.38 (t, CH₃) | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
